Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate
Description
Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethylsulfanyl (SCF₃) substituent. The compound’s stereochemistry at the C2 position (S-configuration) and the electron-withdrawing SCF₃ group make it a valuable intermediate in medicinal chemistry, particularly for modifying pharmacokinetic properties or enhancing metabolic stability in drug candidates .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2S/c1-6(5-16-9(10,11)12)13-7(14)15-8(2,3)4/h6H,5H2,1-4H3,(H,13,14)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDUBPWHLIKALL-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(F)(F)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CSC(F)(F)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate trifluoromethylsulfanyl precursor under controlled conditions. Reaction conditions include the use of solvents like dichloromethane or toluene, with a base such as triethylamine to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize yield and purity. The process would involve scaling up the laboratory synthesis method with enhanced control over reaction parameters such as temperature, pressure, and reagent concentration to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: Conversion into sulfoxides and sulfones.
Reduction: Transformation to thiols or other reduced forms.
Substitution: Various nucleophilic or electrophilic substitutions at the trifluoromethylsulfanyl group or carbamate moiety.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid, often in solvents like acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in ether solvents are frequently used.
Substitution: Halogenated reagents or organometallic compounds in the presence of a catalyst.
Major Products Formed
The major products formed depend on the type of reaction. For instance, oxidation leads to sulfoxides or sulfones, while reduction might yield thiols. Substitution reactions can introduce a variety of functional groups, altering the compound’s properties for specific applications.
Scientific Research Applications
Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate is extensively used in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : In biochemical studies to investigate enzyme interactions and inhibition.
Medicine: : As a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: : In the development of materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethylsulfanyl group can enhance binding affinity or alter the electronic properties of the compound, affecting its biological activity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
The evidence highlights several tert-butyl carbamate derivatives with cyclopentyl or hydroxy-substituted backbones. While none directly match the target compound’s propan-2-yl-SCF₃ structure, key comparisons can be drawn based on functional groups, stereochemistry, and applications.
Structural and Functional Differences
Key Observations:
Backbone Flexibility : The target compound’s propan-2-yl chain offers greater conformational flexibility compared to cyclopentyl analogs, which may influence binding to biological targets or crystallization behavior.
Substituent Effects: The SCF₃ group in the target compound is more lipophilic and chemically stable under oxidative conditions than hydroxyl groups in cyclopentyl analogs .
Stereochemical Impact : The (2S) configuration in the target compound contrasts with the (1R,2S) or (1R,3R) configurations in cyclopentyl analogs, suggesting divergent interactions in chiral environments (e.g., enzyme active sites).
Research Findings and Limitations
While the evidence lacks direct data on the target compound, inferences from structural analogs suggest:
- Stability : The SCF₃ group likely confers greater stability under acidic or enzymatic conditions compared to hydroxylated analogs, which may undergo Boc deprotection more readily.
- Biological Activity : The target compound’s stereochemistry and fluorinated substituent could improve target affinity in fluorinated therapeutics, as seen in FDA-approved drugs like Sitagliptin (which uses a trifluorophenyl group) .
Contradictions/Gaps :
- No direct pharmacological or thermodynamic data (e.g., melting points, solubility) are available for the target compound in the provided evidence.
- The evidence focuses on hydroxycyclopentyl carbamates, limiting direct comparisons to propan-2-yl-SCF₃ derivatives.
Biological Activity
Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate, a compound with significant pharmaceutical potential, has garnered attention due to its biological activity. This article presents an overview of its biological effects, including antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₄F₃N₃O₂S
- CAS Number : 207857-15-6
- Molecular Weight : 267.28 g/mol
This compound features a trifluoromethylsulfanyl group, which is known to enhance biological activity through various mechanisms.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The compound was evaluated against several bacterial strains using microdilution broth susceptibility assays.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus cereus | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .
The mechanism underlying the antibacterial activity of this compound appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. The trifluoromethylsulfanyl group is believed to play a crucial role in enhancing membrane permeability, allowing the compound to penetrate bacterial cells more effectively .
Case Studies and Research Findings
-
Study on Efficacy Against Resistant Strains :
A study conducted by researchers at a leading microbiology lab evaluated the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The findings revealed that the compound not only inhibited growth but also reduced biofilm formation, which is critical in the persistence of infections . -
In Vivo Studies :
In vivo studies involving murine models demonstrated that administration of this compound resulted in a significant reduction in bacterial load in infected tissues. The compound was well-tolerated with minimal side effects observed during the treatment period . -
Synergistic Effects with Other Antibiotics :
Research has also indicated that this carbamate can exhibit synergistic effects when combined with traditional antibiotics, enhancing overall antibacterial efficacy and potentially reducing required dosages .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
